

An In-depth Technical Guide to Methyl 2-(2,4-dinitrophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(2,4-dinitrophenyl)acetate

CAS No.: 58605-12-2

Cat. No.: B1583239

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **Methyl 2-(2,4-dinitrophenyl)acetate**, a versatile chemical compound with significant potential in various research and development sectors. The guide details its chemical and physical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its current and potential applications, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis, drug discovery, and the development of novel chemical entities.

Introduction

Methyl 2-(2,4-dinitrophenyl)acetate, with a molecular weight of 240.17 g/mol, is an aromatic dinitro compound that has garnered interest in the scientific community.[1] Its structure, featuring a reactive ester functional group and an electron-deficient dinitrophenyl ring, makes it a valuable intermediate in a variety of chemical transformations. This guide will delve into the essential technical aspects of this compound, providing practical insights for its synthesis, characterization, and application.

Chemical and Physical Properties

Methyl 2-(2,4-dinitrophenyl)acetate is typically a yellow solid at room temperature. A summary of its key identifiers and properties is presented in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	240.17 g/mol	[1]
Chemical Formula	C ₉ H ₈ N ₂ O ₆	[1]
CAS Number	58605-12-2	[1]
IUPAC Name	methyl 2-(2,4-dinitrophenyl)acetate	
Appearance	Yellow solid	
Purity	Typically >97%	

Synthesis of Methyl 2-(2,4-dinitrophenyl)acetate

The synthesis of **Methyl 2-(2,4-dinitrophenyl)acetate** can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2,4-dinitrophenylacetic acid, followed by its esterification with methanol.

Synthesis of 2,4-Dinitrophenylacetic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A reliable method involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of a base.

- Materials:

- 2,4-Dinitrophenol (0.5 mol, 92.0 g)
- Chloroacetic acid (0.5 mol, 47.25 g)
- Sodium hydroxide pellets (0.5 mol, 20.0 g)
- Nitrobenzene (200 mL)
- Acetone
- Methanol
- Procedure:
 - To a 1000 mL two-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dinitrophenol (92.0 g), chloroacetic acid (47.25 g), and sodium hydroxide pellets (20.0 g).
 - Add 200 mL of nitrobenzene to the flask.
 - Heat the mixture to reflux and maintain for approximately 6 hours.
 - After the reaction is complete, transfer the contents to a 500 mL beaker and allow to cool.
 - Remove the upper layer of nitrobenzene by decantation.
 - Wash the remaining solid residue with generous portions of acetone.
 - The resulting dark-brown powder is then recrystallized from a methanol-acetone solvent system to yield a dirty white amorphous powder of 2,4-dinitrophenoxyacetic acid.^[2]

The use of nitrobenzene as a high-boiling point solvent allows the reaction to be carried out at an elevated temperature, thereby increasing the reaction rate. Sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group of 2,4-dinitrophenol, forming a more nucleophilic phenoxide ion which then attacks the electrophilic carbon of chloroacetic acid. The subsequent workup with acetone and recrystallization is crucial for removing unreacted starting materials and the solvent to obtain a pure product.

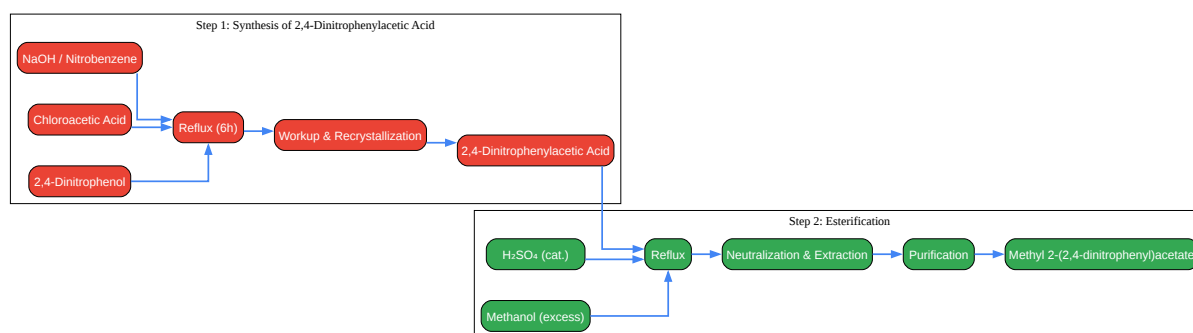
Esterification of 2,4-Dinitrophenylacetic Acid

The second step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst.

- Materials:
 - 2,4-Dinitrophenylacetic acid (from step 2.1)
 - Methanol (excess)
 - Concentrated Sulfuric Acid (catalytic amount)
 - Sodium bicarbonate solution (saturated)
 - Anhydrous magnesium sulfate
 - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Procedure:
 - Dissolve the 2,4-dinitrophenylacetic acid in an excess of methanol in a round-bottomed flask.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
 - Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 2-(2,4-dinitrophenyl)acetate**.
- Further purification can be achieved by recrystallization or column chromatography.

The progress of the esterification can be reliably monitored by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in Section 4.



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Figure 1: Synthetic workflow for **Methyl 2-(2,4-dinitrophenyl)acetate**.

Reactivity and Mechanistic Insights

The reactivity of **Methyl 2-(2,4-dinitrophenyl)acetate** is primarily dictated by two key features: the ester functional group and the electron-deficient aromatic ring.

The ester group is susceptible to nucleophilic acyl substitution. The electron-withdrawing nature of the dinitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to simple alkyl acetates.

The dinitrophenyl moiety is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group on the aromatic ring, although in this specific molecule, direct SNAr on the phenylacetate ring is less common than reactions at the ester.

Spectroscopic Characterization

Accurate characterization of **Methyl 2-(2,4-dinitrophenyl)acetate** is essential for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester group. The aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm) and will likely exhibit complex splitting patterns due to coupling. The methylene protons adjacent to the aromatic ring and the carbonyl group will be deshielded and are expected to appear as a singlet around δ 4.0-4.5 ppm. The methyl protons of the ester will appear as a singlet in the upfield region, typically around δ 3.7-3.9 ppm.
- ¹³C NMR:** The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (δ 165-175 ppm), the aromatic carbons (δ 120-150 ppm), the methylene carbon (δ 40-50 ppm), and the methyl carbon of the ester (δ 50-55 ppm).^{[3][4]} The carbons attached to the nitro groups will be significantly deshielded.^{[3][4]}

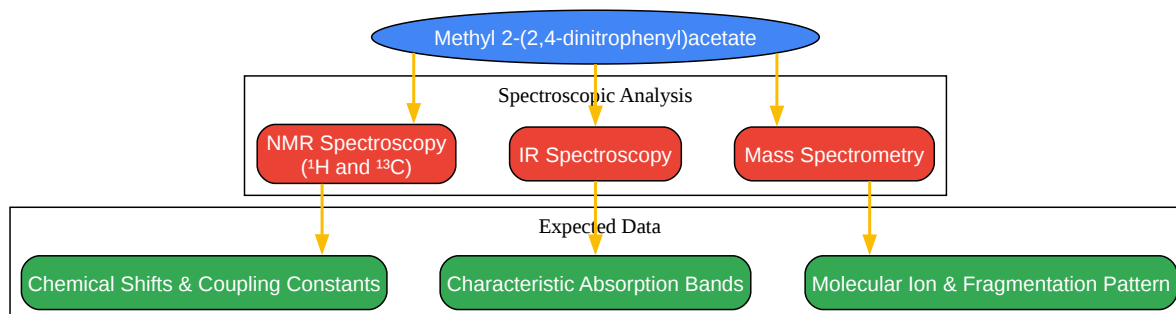
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- C=O stretch (ester): A strong absorption band around 1730-1750 cm^{-1} .
- C-O stretch (ester): Strong bands in the region of 1000-1300 cm^{-1} .
- NO₂ stretch (aromatic nitro): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm^{-1} and a symmetric stretch around 1335-1365 cm^{-1} .
- C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), is expected to show a molecular ion peak (M^+) at m/z 240. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$, m/z 31) to give a fragment at m/z 209, and the loss of the carbomethoxy group ($-\text{COOCH}_3$, m/z 59) to give a fragment at m/z 181.[5] Further fragmentation of the dinitrophenyl ring would also be observed.[5]



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Figure 2: Workflow for the spectroscopic characterization of **Methyl 2-(2,4-dinitrophenyl)acetate**.

Applications in Research and Drug Development

Methyl 2-(2,4-dinitrophenyl)acetate and related dinitrophenyl compounds are valuable tools in various scientific disciplines.

- **Synthetic Intermediate:** This compound serves as a versatile building block in organic synthesis. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the dinitrophenyl ring can be chemically modified. 2,4-Dinitrophenylacetic acid, the precursor, is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[6]
- **Hapten Carrier:** The dinitrophenyl (DNP) group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. DNP-modified compounds are extensively used in immunology research to study antibody-antigen interactions and to develop immunoassays.
- **Bioorthogonal Chemistry:** The reactivity of the dinitrophenyl group can be exploited in bioorthogonal chemistry. For instance, the DNP group can act as a quencher for fluorescent dyes. A probe containing a DNP group and a fluorophore can be designed to be "off" until a specific biological event removes the DNP group, leading to a fluorescent signal. This "turn-on" mechanism is highly desirable for developing sensitive bioimaging agents.
- **Drug Discovery:** As a fragment or building block, the dinitrophenylacetate scaffold can be incorporated into larger molecules during the drug discovery process. The electron-deficient nature of the ring can be important for binding to specific biological targets, and the ester can serve as a handle for further chemical elaboration to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

Methyl 2-(2,4-dinitrophenyl)acetate is a chemical compound with a well-defined set of properties and a straightforward synthetic pathway. Its unique combination of a reactive ester and an activated aromatic ring makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and immunology. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in innovative research and development endeavors.

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